molecular formula C13H19NO B8482583 3-(Tert-butylamino)-1-phenylpropan-1-one

3-(Tert-butylamino)-1-phenylpropan-1-one

Cat. No. B8482583
M. Wt: 205.30 g/mol
InChI Key: GAJKPCUFHJCUFG-UHFFFAOYSA-N
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Patent
US08748444B2

Procedure details

To a solution of 3-chloro-1-phenylpropan-1-one (5.0 g, 0.03 mol) and K2CO3 (12.4 g, 0.09 mol) in acetonitrile (100 mL) was added 2-methylpropan-2-amine (4.38 g, 0.06 mol), and the reaction mixture was stirred at rt overnight. The solution was filtered, and the filtrate was concentrated to give 3-(tert-butylamino)-1-phenylpropan-1-one (5.89 g, 96%). 1H NMR (CDCl3): 1.01-1.10 (s, 9H), 1.42-1.56 (s, 1H), 2.86-2.92 (m, 2H), 3.09-3.14 (m, 2H), 7.34-7.43 (m, 2H), 7.44-7.51 (m, 1H), 7.85-7.91 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
4.38 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].C([O-])([O-])=O.[K+].[K+].[CH3:18][C:19]([NH2:22])([CH3:21])[CH3:20]>C(#N)C>[C:19]([NH:22][CH2:2][CH2:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5])([CH3:21])([CH3:20])[CH3:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClCCC(=O)C1=CC=CC=C1
Name
Quantity
12.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
4.38 g
Type
reactant
Smiles
CC(C)(C)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)NCCC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.89 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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